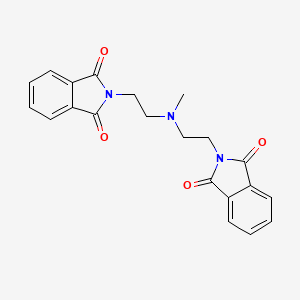
6-Acetoxydihydrotheaspirane
Vue d'ensemble
Description
6-Acetoxydihydrotheaspirane is an organic compound with the IUPAC name 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-yl acetate . It is primarily used as a flavoring agent in various food products, including baked goods, instant coffee, condiments, relishes, and gravies . This compound is not found in nature and is synthesized for industrial use .
Méthodes De Préparation
The synthesis of 6-Acetoxydihydrotheaspirane involves several steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the spiro structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
6-Acetoxydihydrotheaspirane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Acetoxydihydrotheaspirane has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving spirocyclic structures and their reactivity.
Biology: Research into its biological activity includes studies on its potential effects on cellular processes.
Medicine: While not widely used in medicine, its structural analogs are studied for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Acetoxydihydrotheaspirane involves its interaction with specific molecular targets. Its effects are primarily due to its structural features, which allow it to interact with various enzymes and receptors. The pathways involved in its action include modulation of enzymatic activity and potential signaling pathways .
Comparaison Avec Des Composés Similaires
6-Acetoxydihydrotheaspirane can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in their functional groups.
Spiroketals: These compounds have a spirocyclic structure with ketal functional groups, offering different reactivity and applications.
Spirooxiranes: Featuring an oxirane ring, these compounds exhibit unique chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific acetate functional group and its application as a flavoring agent, which distinguishes it from other spirocyclic compounds .
Propriétés
Numéro CAS |
57893-27-3 |
|---|---|
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
[(2R,5S,6R)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate |
InChI |
InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14-,15+/m1/s1 |
Clé InChI |
LTAWGWRPOGXHBD-DFBGVHRSSA-N |
SMILES |
CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |
SMILES isomérique |
C[C@@H]1CC[C@@]2(O1)[C@](CCCC2(C)C)(C)OC(=O)C |
SMILES canonique |
CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |
| 57967-72-3 | |
Description physique |
Crystalline solid; Fermented, earthy, spice-like aroma |
Solubilité |
Soluble in fats; insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(phenylmethyl)-, 3,9-dioxide](/img/structure/B1619617.png)




